molecular formula C6H11N2NaO2 B13125714 Sodium4-methylpiperazine-1-carboxylate

Sodium4-methylpiperazine-1-carboxylate

Cat. No.: B13125714
M. Wt: 166.15 g/mol
InChI Key: SCZJKVRWLXBGLL-UHFFFAOYSA-M
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Description

Sodium4-methylpiperazine-1-carboxylate is an organic compound belonging to the class of piperazine carboxylic acids. These compounds are characterized by a piperazine ring substituted by one or more carboxylic acid groups. The presence of the sodium ion makes it a salt form, which can influence its solubility and reactivity. Piperazine derivatives are widely used in pharmaceuticals due to their biological activity and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium4-methylpiperazine-1-carboxylate typically involves the reaction of 4-methylpiperazine with a carboxylating agent in the presence of a sodium source. One common method is the reaction of 4-methylpiperazine with carbon dioxide in the presence of sodium hydroxide. This reaction can be carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of mechanochemical synthesis, which involves grinding the reactants together in the absence of solvents, has also been explored as a green chemistry approach .

Chemical Reactions Analysis

Types of Reactions

Sodium4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carboxylate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.

Major Products

Scientific Research Applications

Sodium4-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to GABA receptors, influencing neurotransmission and leading to potential therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A parent compound with similar structural features but lacking the carboxylate group.

    N-methylpiperazine: Similar structure with a methyl group attached to the nitrogen atom.

    4-methylpiperazine: Similar structure but without the carboxylate group.

Uniqueness

Sodium4-methylpiperazine-1-carboxylate is unique due to the presence of both the sodium ion and the carboxylate group, which can influence its solubility, reactivity, and biological activity. This combination of features makes it a versatile compound in various applications, distinguishing it from other piperazine derivatives .

Properties

Molecular Formula

C6H11N2NaO2

Molecular Weight

166.15 g/mol

IUPAC Name

sodium;4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C6H12N2O2.Na/c1-7-2-4-8(5-3-7)6(9)10;/h2-5H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

SCZJKVRWLXBGLL-UHFFFAOYSA-M

Canonical SMILES

CN1CCN(CC1)C(=O)[O-].[Na+]

Origin of Product

United States

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